Diosgenin tetraglycoside
CAS No.: 50773-42-7
Cat. No.: VC21337385
Molecular Formula: C51H82O20
Molecular Weight: 1015.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50773-42-7 |
---|---|
Molecular Formula | C51H82O20 |
Molecular Weight | 1015.2 g/mol |
IUPAC Name | 2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |
Standard InChI Key | OZIHYFWYFUSXIS-XDNNTTNNSA-N |
Isomeric SMILES | CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Chemical Structure and Properties
Diosgenin tetraglycoside (CAS No. 50773-42-7) is a glycosylated form of diosgenin containing four sugar moieties attached to the aglycone structure. The compound has a molecular formula of C51H82O20 and a molecular weight of 1015.2 g/mol .
The full IUPAC name of the compound is 2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol.
Structural Components
Structurally, diosgenin tetraglycoside consists of:
-
A diosgenin aglycone base (steroidal sapogenin)
-
Four sugar moieties (tetraglycoside)
Mass spectrometric analysis has revealed distinctive fragmentation patterns, including:
-
Four important mass losses corresponding to three deoxyhexose (rhamnose) sugar moieties (146 Da each)
-
One hexopyranose (glucose) moiety (162 Da)
-
An aglycone portion with m/z ratio of approximately 413.3055 Da
Table 1: Key Physical and Chemical Properties of Diosgenin Tetraglycoside
Natural Sources and Occurrence
Diosgenin tetraglycoside is naturally found in certain plant species, though detailed documentation of its specific distribution is somewhat limited compared to its parent compound diosgenin.
Plant Sources
The compound has been identified in:
-
Daiswa polyphylla
-
Potentially other Dioscorea species, which are known sources of diosgenin glycosides
For context, the parent compound diosgenin is found in numerous plant species including:
Table 2: Major Plant Sources of Diosgenin (Parent Compound)
Role of Glycosylation
The carbohydrate fraction plays a key role in the biological function of steroidal saponins . Therefore, the glycosylated structure of diosgenin tetraglycoside may significantly influence its biological activity.
Research on related compounds has shown that:
-
Glycosidic configuration (α vs β) can affect bioactivity
-
Introduction of rare sugars into glycosyl groups may improve activity
-
The specific sugar moieties and their arrangement can influence pharmacological properties
Research Challenges and Future Directions
Current Limitations
The gap in research specifically on diosgenin tetraglycoside presents both challenges and opportunities:
-
Limited pharmacological data specifically on the tetraglycoside form
-
Incomplete understanding of structure-activity relationships
-
Insufficient information on bioavailability and pharmacokinetics
-
Lack of comparative studies between diosgenin and its various glycosides
Future Research Directions
To advance understanding of diosgenin tetraglycoside, future research should focus on:
-
Comprehensive pharmacological screening of the tetraglycoside form
-
Comparative studies between different glycosylated forms of diosgenin
-
Investigation of structure-activity relationships
-
Exploration of potential therapeutic applications based on the known activities of diosgenin
-
Development of improved synthetic or extraction methods
-
Assessment of bioavailability and pharmacokinetic profiles
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume